tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
CAS No.:
Cat. No.: VC18832562
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
| Standard InChI Key | LIHLBMDKRWLUAP-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a six-membered piperazine ring with the following substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthetic steps.
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Methyl groups at the 2- and 4-positions, with the 2-position exhibiting (R)-configuration.
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A ketone at the 3-position, enabling nucleophilic addition or reduction reactions.
The stereochemistry is confirmed by the SMILES notation , which specifies the R-configuration .
Physicochemical Data
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is synthesized through Boc protection of a prefunctionalized piperazine precursor. A representative approach involves:
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Piperazine Functionalization: Introduction of methyl groups via alkylation or reductive amination.
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Boc Protection: Reaction with di-tert-butyl dicarbonate () under basic conditions .
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Oxidation: Installation of the 3-keto group using oxidizing agents like or .
Example Reaction Scheme:
This method ensures enantiomeric purity, critical for applications in asymmetric synthesis .
Stereochemical Control
The (R)-configuration is achieved through:
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Chiral Resolution: Using enantioselective chromatography or crystallization.
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Asymmetric Catalysis: Employing chiral ligands in catalytic hydrogenation or alkylation steps .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor in synthesizing kinase inhibitors and anticancer agents. Its Boc group facilitates selective deprotection during multi-step syntheses, while the ketone enables further functionalization . For example, it has been used in the development of Janus kinase (JAK) inhibitors, which target inflammatory pathways.
Catalysis and Material Science
In organocatalysis, the chiral piperazine core serves as a ligand for asymmetric transformations. Recent studies highlight its role in Michael additions and Mannich reactions, achieving enantiomeric excess (ee) >90% .
Comparative Analysis with Analogues
| Compound | Key Differences | Biological Activity |
|---|---|---|
| tert-Butyl 3-oxopiperazine-1-carboxylate | Lacks methyl groups and stereocenter | Lower receptor affinity |
| (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | Opposite configuration at C2 | Varied pharmacokinetics |
The (R)-enantiomer exhibits superior binding affinity in kinase assays compared to its (S)-counterpart, underscoring the importance of stereochemistry .
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